molecular formula C14H19N3O4 B14657650 3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide CAS No. 38898-05-4

3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide

Cat. No.: B14657650
CAS No.: 38898-05-4
M. Wt: 293.32 g/mol
InChI Key: KIHJVSVQVFBCNG-UHFFFAOYSA-N
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Description

3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide is a synthetic organic compound that features a nitrofuran moiety, a piperidine ring, and an α,β-unsaturated carbonyl group. This compound is of interest due to its potential biological activities, including antimicrobial and antitubercular properties .

Preparation Methods

The synthesis of 3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide typically involves the condensation of 5-nitro-2-furaldehyde with an appropriate amine under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide involves the interaction with bacterial enzymes and DNA. The nitrofuran moiety is believed to undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Properties

CAS No.

38898-05-4

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-N-(2-piperidin-1-ylethyl)prop-2-enamide

InChI

InChI=1S/C14H19N3O4/c18-13(15-8-11-16-9-2-1-3-10-16)6-4-12-5-7-14(21-12)17(19)20/h4-7H,1-3,8-11H2,(H,15,18)

InChI Key

KIHJVSVQVFBCNG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC(=O)C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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